molecular formula C15H24 B1617729 (1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene CAS No. 469-92-1

(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene

Cat. No.: B1617729
CAS No.: 469-92-1
M. Wt: 204.35 g/mol
InChI Key: MKZIRHIVARSBHI-AEGPPILISA-N
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Description

(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its three fused rings and the presence of three methyl groups, which contribute to its distinct chemical properties. It is used in various scientific research applications due to its interesting structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent steps may include methylation reactions to introduce the three methyl groups at specific positions on the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic methylation processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in the presence of light or a radical initiator.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene is used in various fields of scientific research:

    Chemistry: As a model compound for studying tricyclic structures and their reactivity.

    Biology: Investigating its potential as a bioactive molecule in drug discovery.

    Medicine: Exploring its pharmacological properties and potential therapeutic applications.

    Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique tricyclic structure allows it to fit into binding sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene: shares similarities with other tricyclic compounds, such as tricyclo[6.3.1.01,5]dodecane and its derivatives.

    Tricyclo[6.3.1.01,5]dodecane: A simpler tricyclic compound without the methyl groups.

    Tricyclo[6.3.1.01,5]dodecene: A related compound with a double bond in a different position.

Uniqueness

The presence of three methyl groups in this compound distinguishes it from other tricyclic compounds, contributing to its unique chemical properties and reactivity. These methyl groups can influence the compound’s steric and electronic characteristics, making it a valuable molecule for various research applications.

Properties

IUPAC Name

(1S,5S,8S)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodec-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-13(2)9-10-15-7-4-6-14(3,11-15)8-5-12(13)15/h9-10,12H,4-8,11H2,1-3H3/t12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZIRHIVARSBHI-AEGPPILISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC23C1CCC(C2)(CCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@]3(C1)C=CC([C@@H]3CC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963697
Record name 1,1,7-Trimethyl-1,4,5,6,7,8,9,9a-octahydro-3a,7-methanocyclopenta[8]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469-92-1
Record name Clovene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,7-Trimethyl-1,4,5,6,7,8,9,9a-octahydro-3a,7-methanocyclopenta[8]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene
Reactant of Route 2
(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene
Reactant of Route 3
(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene
Reactant of Route 4
(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene
Reactant of Route 5
(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene
Reactant of Route 6
(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene

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